

A Technical Guide to the Chemical Synthesis and Purification of Lorlatinib Acetate

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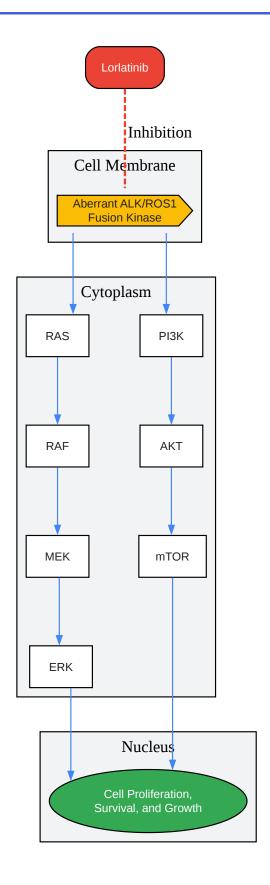
For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the chemical synthesis, purification, and analytical characterization of Lorlatinib. Lorlatinib is a third-generation, highly potent, and brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] It is indicated for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[3][4] The molecule's complex macrocyclic structure presents significant synthetic challenges, which have been overcome through a convergent and optimized manufacturing process.[5]

Mechanism of Action: Targeting ALK/ROS1 Signaling

Lorlatinib functions as an ATP-competitive inhibitor of ALK and ROS1 kinases.[6][7] In certain cancers, chromosomal rearrangements lead to the creation of abnormal ALK or ROS1 fusion proteins. These constitutively active kinases drive oncogenic signaling, promoting uncontrolled cell growth and survival.[8] Lorlatinib binds to the ATP-binding pocket of these kinases, blocking their activity and halting the phosphorylation of downstream targets.[8] This effectively disrupts critical signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to apoptosis of cancer cells.[8] A key advantage of Lorlatinib is its ability to cross the blood-brain barrier and its broad-spectrum potency against most known ALK resistance mutations, including the challenging G1202R mutation.[2][6]





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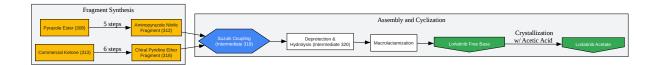
Caption: Lorlatinib inhibits ALK/ROS1, blocking downstream pro-survival pathways.



Chemical Synthesis of Lorlatinib

The large-scale synthesis of Lorlatinib is a convergent process, which involves the independent preparation of two key fragments followed by their coupling and a final macrolactamization to form the core structure.[5] This approach allows for efficient production in kilogram quantities.

[5]



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Caption: Convergent synthesis workflow for **Lorlatinib Acetate**.

Experimental Protocols

Protocol 1: Synthesis of Aminopyrazole Nitrile Fragment[5][9]

- Bis-bromination: Commercially available pyrazole ester 308 is subjected to bis-bromination to yield the dibrominated intermediate 309.
- N-Alkylation: A Boc-protected methylamine equivalent is deprotonated with sodium hydride and added to intermediate 309 to afford the N-alkylated pyrazole 311.
- Hydrolysis: The ester group of 311 is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
- Amidation: The resulting acid is converted to a primary amide using standard amide coupling reagents.

Foundational & Exploratory





 Dehydration: The primary amide is dehydrated to furnish the target aminopyrazole nitrile fragment 312.

Protocol 2: Synthesis of Chiral Pyridine Ether Fragment[5][9]

- Enantioselective Reduction: Commercial ketone 313 undergoes a highly efficient and enantioselective reduction. While chemical reagents were explored, a biocatalytic reduction using a ketoreductase enzyme was identified as the optimal method, proceeding in high yield and selectivity on a large scale to produce chiral alcohol 314.[5][9]
- Alcohol Activation: The chiral secondary alcohol of 314 is activated as a good leaving group, typically by conversion to a methanesulfonate (mesylate) ester.
- S N 2 Displacement: The activated alcohol is displaced via an S N 2 reaction with 2-amino-3-hydroxypyridine (315) to form the critical pyridine ether bond, yielding intermediate 316.
- Carbonylation & Functionalization: The aryl iodide of 316 is converted to a methyl ester (317) via a palladium-catalyzed carbonylation.[5] Subsequent bromination of the pyridine ring followed by bis-Boc protection of the amino group and Miyaura borylation yields the Suzuki coupling precursor 318.[5]

Protocol 3: Final Assembly and Macrolactamization to Lorlatinib Acetate[5]

- Suzuki Coupling: The aminopyrazole fragment 312 is coupled with the pyridine ether fragment 318 using a palladium catalyst and a base such as cesium fluoride. Slow addition of 318 is crucial to suppress homocoupling side reactions, enabling high yields of the coupled product 319.[5]
- Deprotection and Hydrolysis: The three Boc protecting groups on intermediate 319 are removed under acidic conditions. Following neutralization, a nitrile-sparing ester hydrolysis using potassium trimethylsilanolate (KOTMS) yields the macrolactamization precursor 320, which precipitates as a crystalline solid.[5]
- Macrolactamization: The key macrocyclic ring is formed via an amide bond. A dilute solution
 of precursor 320 in DMF is added slowly over an extended period (e.g., 14 hours) to a
 solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid



hexafluorophosphate) and triethylamine in ethyl acetate.[5] The high-dilution conditions minimize intermolecular coupling.[5]

Purification and Isolation of Acetate Solvate: Following an aqueous workup, the crude
Lorlatinib free base is treated with acetic acid. This induces crystallization and allows for the
isolation of Lorlatinib as its acetic acid solvate in high purity.[5]

Purification and Analytical Data

The final purification of Lorlatinib is achieved through crystallization. The process described in the large-scale synthesis yields the acetic acid solvate directly.[5] Alternative purification methods can yield different polymorphic forms by re-slurrying or crystallizing the free base from various solvents like methanol, isopropanol, or heptane.[10]

Table 1: Key Reaction Yields and Purity

Step	Product	Reported Yield	Purity	Reference
Biocatalytic Reduction	Chiral Alcohol (314)	High Yield	>99% ee	[5]
Suzuki Coupling	Coupled Intermediate (319)	High Yield	<3% homocoupling	[5]

| Macrolactamization & Crystallization | Lorlatinib Acetate | 56% | >99.2% |[5] |

Table 2: Biological Activity of Lorlatinib

Target	Assay	Value	Reference
ROS1	Ki	<0.025 nM	[11]
ALK (wild-type)	Ki	<0.07 nM	[11]
ALK L1196M	Ki	0.7 nM	[11]

| ALK G1202R | IC 50 | 77-113 nM |[11] |



Quality Control and Analytical Methods

Purity and identity are typically confirmed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and mass spectrometry. Several RP-HPLC methods have been developed for the routine analysis of Lorlatinib in bulk and pharmaceutical dosage forms.[4][12]

Table 3: Representative Analytical Parameters for Lorlatinib Purity Assessment (RP-HPLC)

Parameter	Condition 1	Condition 2	Reference
Column	Eclipse plus C18 (250mm x 4.6mm, 3µm)	Hypersil C18 (150mm x 4.6mm, 5µm)	[4],[12]
Mobile Phase	Phosphate buffer (pH 4.2) : ACN : MeOH (50:30:20)	Water : Methanol (75:25)	[4],[12]
Flow Rate	1.0 mL/min	1.0 mL/min	[4],[12]
Detection	UV at 310 nm	UV at 310 nm	[4],[12]

| Retention Time | ~7.87 min | ~3.51 min |[4],[12] |

Conclusion

The synthesis of **Lorlatinib acetate** is a notable achievement in medicinal and process chemistry, enabling large-scale production of a complex, macrocyclic active pharmaceutical ingredient. The convergent strategy, highlighted by a highly efficient biocatalytic reduction and a carefully optimized Suzuki coupling and macrolactamization sequence, delivers the final product with high yield and purity.[5] The final purification via crystallization with acetic acid provides a stable solvate suitable for formulation.[5] The detailed protocols and analytical methods outlined in this guide serve as a valuable resource for professionals engaged in the research and development of targeted cancer therapies.

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